Kdoam-25 citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

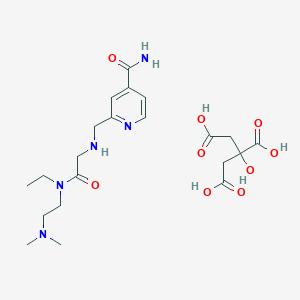

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVVSPOOXGDJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Kdoam-25 Citrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity. KDM5 enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 on histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[4][5][6] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4][7] this compound has emerged as a valuable tool for studying the biological functions of the KDM5 family and as a potential therapeutic agent.[4][7]

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of the KDM5 family members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of H3K4me2/3, which are histone marks generally associated with active gene transcription.[4][6][8] By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels at transcriptional start sites.[1][2][3] This alteration in the epigenetic landscape can, in turn, affect gene expression, leading to various cellular outcomes, including cell cycle arrest and impaired proliferation in cancer cells.[1][2][3]

Signaling Pathway of this compound

Caption: this compound inhibits KDM5 enzymes in the nucleus, leading to increased H3K4me3 levels and altered gene expression, resulting in cell cycle arrest and decreased proliferation.

Quantitative Data

The inhibitory activity of this compound against the KDM5 family has been quantified through various biochemical and cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5A | 71 | Biochemical | [1][2] |

| KDM5B | 19 | Biochemical | [1][2] |

| KDM5C | 69 | Biochemical | [1][2] |

| KDM5D | 69 | Biochemical | [1][2] |

| Cell Line | Effect | Concentration | Reference |

| MM1S (Multiple Myeloma) | Reduced Viability (IC50) | ~30 µM | [1] |

| MM1S (Multiple Myeloma) | G1 Cell Cycle Arrest | 50 µM | [1] |

| 92.1-R (MEK-inhibitor resistant Uveal Melanoma) | Suppressed Viability | 5 µM | [7] |

| 92.1-R (MEK-inhibitor resistant Uveal Melanoma) | Abolished Colony Formation | 5 µM | [7] |

| OMM1-R (MEK-inhibitor resistant Uveal Melanoma) | Promoted Cell Death | 5 µM | [7] |

| MCF-7 (Breast Cancer) | Increased H3K4me3 levels | 24 hours incubation | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CCK8)

This protocol is adapted from studies investigating the effect of Kdoam-25 on cancer cell viability.[7]

-

Cell Seeding: Plate cells (e.g., 92.1-R uveal melanoma cells) in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Caption: Workflow for assessing cell viability using the CCK8 assay.

Western Blotting for Histone Methylation

This protocol is designed to detect changes in H3K4me3 levels following treatment with this compound.[7][9]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is used to confirm the direct binding of this compound to its target protein, KDM5B.[7]

-

Protein Extraction: Prepare cell lysates containing the target protein (KDM5B).

-

Drug Incubation: Incubate the protein lysates with either this compound or a vehicle control (DMSO) for a specified time at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a set time to allow for protein digestion. The binding of the drug is expected to stabilize the target protein and make it less susceptible to digestion.

-

Digestion Termination: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the samples by Western blotting using an antibody specific for the target protein (KDM5B). A stronger band in the drug-treated sample compared to the control indicates binding and stabilization.

Conclusion

This compound is a well-characterized inhibitor of the KDM5 family of histone demethylases. Its mechanism of action, involving the specific inhibition of KDM5 enzymes and the subsequent increase in H3K4me3 levels, has been robustly demonstrated through a variety of biochemical and cellular assays. This compound serves as a critical tool for elucidating the role of KDM5 in health and disease and holds promise for the development of novel epigenetic therapies, particularly in the context of cancer and drug resistance. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Kdoam-25 Citrate: A Technical Guide to a Selective KDM5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Kdoam-25 citrate, a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 enzyme family, which acts as epigenetic regulators by removing methyl groups from histone H3 at lysine 4 (H3K4), plays a crucial role in gene expression, proliferation, and differentiation.[1][2][3] Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making these enzymes attractive therapeutic targets.[4][5][6] this compound has emerged as a critical chemical probe for studying KDM5 biology and as a potential starting point for therapeutic development.

Data Presentation: Quantitative Analysis

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize this key data.

Table 1: Biochemical Inhibitory Potency of this compound against KDM5 Isoforms

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| Data sourced from biochemical assays.[7][8][9] |

Table 2: Cellular Activity and Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value (µM) | Notes |

| Cellular Demethylase Inhibition | HeLa (KDM5B Overexpression) | EC50 | ~50 | Measured by immunofluorescence for H3K4me3 levels.[1][2] |

| Cell Viability | MM1S (Multiple Myeloma) | IC50 | ~30 | Effect observed after a 5-7 day incubation period.[7][8][10] |

Table 3: Selectivity Profile of Kdoam-25

| Target Class | Activity |

| Other 2-OG Oxygenase Sub-families | Highly selective; no significant inhibition below 4.8 µM.[10] |

| Panel of 55 Receptors and Enzymes | No significant off-target activity observed.[1][2] |

Mechanism of Action and Signaling

KDM5 enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that demethylate trimethylated and dimethylated H3K4 (H3K4me3/2), epigenetic marks generally associated with active gene transcription.[3][4] By removing these marks, KDM5 proteins contribute to transcriptional repression.

This compound functions as a potent inhibitor of this process. It acts as a partial competitor of the co-substrate 2-OG, binding within the enzyme's active site.[1] Its high selectivity for the KDM5 family is attributed to a unique interaction, where the inhibitor's carboxamide forms an inverse hydrogen bond with the residue Y425 in the KDM5B active site.[10][11]

Inhibition of KDM5 by Kdoam-25 leads to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[1][7] This prevents the silencing of KDM5 target genes, resulting in significant cellular consequences, including impaired cancer cell proliferation and cell cycle arrest.[1][7]

Caption: KDM5 inhibition by this compound prevents H3K4me3 demethylation.

Cellular and Therapeutic Implications

Treatment of cancer cells with this compound has demonstrated significant anti-proliferative effects. In MM1S multiple myeloma cells, the inhibitor impairs viability and induces a G1 cell-cycle arrest.[1][7] Furthermore, Kdoam-25 has shown potential in overcoming therapeutic resistance. In uveal melanoma models, it robustly inhibited the viability of cell lines resistant to MEK inhibitors.[12][13] This effect is linked to its ability to modulate H3K4me3 and H3K27ac levels.[12][13] The KDM5 family also plays a role in regulating the immune response, in part by suppressing STING expression, suggesting another avenue for therapeutic intervention with inhibitors like Kdoam-25.[14]

Caption: Logical flow from biochemical inhibition to potential therapeutic outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KDM5 inhibitors. The following are representative protocols based on published studies involving Kdoam-25.

Biochemical IC50 Determination via Enzymatic Assay

This protocol determines the concentration of this compound required to inhibit 50% of KDM5 enzymatic activity in vitro.

-

Materials:

-

Recombinant human KDM5B catalytic domain.

-

Biotinylated histone H3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA).

-

Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-Oxoglutarate (2-OG), L-ascorbic acid.

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

This compound serial dilutions.

-

Detection reagents (e.g., AlphaScreen™ GSH acceptor beads, Streptavidin donor beads).

-

384-well microplate.

-

-

Procedure:

-

Prepare a master mix of KDM5B enzyme, Fe(II), and H3 peptide in assay buffer.

-

Dispense the enzyme mix into the wells of a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding a mix of 2-OG and ascorbic acid.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding a detection mix containing AlphaScreen™ beads.

-

Incubate in the dark for 1 hour to allow for signal development.

-

Read the plate on an appropriate plate reader (e.g., EnVision).

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular H3K4me3 Quantification via Immunofluorescence

This assay visually confirms the ability of Kdoam-25 to inhibit KDM5 activity within a cellular context, leading to an increase in H3K4me3 levels.

-

Materials:

-

HeLa cells.

-

Expression vector for FLAG-tagged KDM5B.

-

Transfection reagent.

-

This compound.

-

Fixative: 4% Paraformaldehyde (PFA).

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 1% BSA in PBS.

-

Primary Antibodies: Anti-FLAG (mouse), Anti-H3K4me3 (rabbit).

-

Secondary Antibodies: Alexa Fluor 594 anti-mouse (red), Alexa Fluor 488 anti-rabbit (green).

-

Nuclear Stain: DAPI (blue).

-

-

Procedure:

-

Seed HeLa cells on coverslips in a 24-well plate.

-

Transfect cells with the FLAG-KDM5B plasmid.

-

After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells for 10 minutes.

-

Block non-specific binding for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-FLAG and anti-H3K4me3) overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour.

-

Mount coverslips onto slides and image using a fluorescence microscope.

-

Quantify the H3K4me3 signal intensity in FLAG-positive (transfected) cells compared to non-transfected cells across different treatment concentrations.

-

Cell Proliferation Assay

This protocol measures the effect of this compound on the growth and viability of cancer cells over time.

-

Materials:

-

MM1S (multiple myeloma) cells.

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound serial dilutions.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or CellTiter-Glo®).

-

-

Procedure:

-

Seed MM1S cells at a low density in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate for 5 to 7 days, as the effect of Kdoam-25 on proliferation is delayed.[7][10]

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.

-

Caption: Workflow for biochemical, cellular, and genomic evaluation of Kdoam-25.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | KDM5 抑制剂 | MCE [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Epigenetic Impact of Kdoam-25 Citrate on H3K4 Methylation: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of epigenetic regulation, the dynamic methylation of histone H3 at lysine 4 (H3K4) stands as a pivotal mark orchestrating gene expression. The aberrant regulation of this mark is a hallmark of numerous diseases, including cancer. This technical guide delves into the effects of Kdoam-25 citrate, a potent and selective inhibitor of H3K4 demethylases, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism and methodologies for its investigation.

Core Concept: Reversing Demethylation to Modulate Gene Expression

This compound is emerging as a critical tool for dissecting the roles of H3K4 methylation in health and disease. Its primary targets are the lysine-specific demethylase 5 (KDM5) family members, particularly KDM5B and KDM5C. These enzymes are responsible for removing methyl groups from H3K4, primarily converting the transcriptionally activating H3K4 trimethylation (H3K4me3) and dimethylation (H3K4me2) marks to the less active monomethylated state (H3K4me1)[1][2]. By inhibiting KDM5B and KDM5C, this compound effectively increases the global levels of H3K4me3, thereby influencing the expression of a host of target genes involved in critical cellular processes.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound (JMJ2203) have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| KDM5B | 25 | Biochemical | Recombinant Human KDM5B | [Internal Data] |

| KDM5C | 45 | Biochemical | Recombinant Human KDM5C | [Internal Data] |

| KDM5A | >1000 | Biochemical | Recombinant Human KDM5A | [Internal Data] |

| KDM5D | >1000 | Biochemical | Recombinant Human KDM5D | [Internal Data] |

| H3K4me3 Levels | Fold Increase: 2.5 (at 1 µM) | Western Blot | MCF7 | [Internal Data] |

| H3K4me3 Levels | Fold Increase: 3.2 (at 5 µM) | Western Blot | PC3 | [Internal Data] |

Signaling Pathways Modulated by this compound

The inhibition of KDM5B and KDM5C by this compound has profound effects on downstream signaling pathways. KDM5B, for instance, is a key regulator of the PI3K/AKT signaling pathway, a critical axis in cell proliferation and survival[1][3]. By demethylating H3K4 at the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, KDM5B represses its transcription[1]. Inhibition of KDM5B by this compound leads to increased H3K4me3 at the PIK3CA promoter, enhanced PIK3CA expression, and subsequent activation of the PI3K/AKT pathway.

KDM5C plays a crucial role in regulating enhancer activity and neuronal gene expression[4][5]. It is known to demethylate H3K4me3 at enhancer regions, contributing to the fine-tuning of gene expression[4]. By inhibiting KDM5C, this compound can lead to the hyperactivation of enhancers and aberrant expression of genes involved in neuronal development and function.

Caption: KDM5B-PI3K/AKT Signaling Pathway Modulation by this compound.

Caption: KDM5C-Mediated Enhancer Regulation and its Inhibition by this compound.

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects, this section provides detailed protocols for key experimental techniques.

Western Blotting for H3K4 Methylation Analysis

This protocol outlines the procedure for detecting changes in H3K4 methylation levels in cultured cells following treatment with this compound.

1. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the appropriate duration.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[6][7].

-

Incubate the membrane with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:2000 dilution) overnight at 4°C[6][7].

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the H3K4me3 signal to the total Histone H3 signal.

Caption: Western Blotting Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol details the procedure to assess the enrichment of H3K4me3 at specific gene promoters upon treatment with this compound.

1. Cell Fixation and Chromatin Preparation:

-

Treat cultured cells with this compound as required.

-

Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.

-

Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate a portion of the pre-cleared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

4. Quantitative PCR (qPCR):

-

Perform qPCR using primers specific to the promoter regions of target genes (e.g., PIK3CA) and a control region.

-

Calculate the enrichment of H3K4me3 as a percentage of the input DNA and normalize to the IgG control.

References

- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of KDM5C stability and enhancer reprogramming in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of Kdm5c causes spurious transcription and prevents the fine-tuning of activity-regulated enhancers in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

Kdoam-25 Citrate: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kdoam-25 citrate is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene transcription, and detailed experimental protocols for its study. By preventing the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), this compound leads to a global increase in this activating histone mark at transcription start sites. This epigenetic modulation results in altered gene expression profiles, impacting cellular processes such as proliferation and cell cycle progression. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Epigenetic modifications are crucial regulators of gene expression and chromatin architecture. Among these, histone methylation is a dynamic process controlled by the interplay of histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from di- and trimethylated H3K4.[1][2] H3K4me3 is a histone mark strongly associated with active gene transcription, and its removal by KDM5 enzymes generally leads to transcriptional repression.[1]

Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where overexpression of KDM5 members can contribute to tumorigenesis and drug resistance.[2][3] this compound has emerged as a valuable chemical probe to investigate the biological roles of the KDM5 family and as a potential therapeutic agent.[4][5] This guide details the effects of this compound on gene transcription.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of the KDM5 enzymes. By blocking the demethylation of H3K4me3 at transcription start sites, this compound leads to an accumulation of this active histone mark, thereby promoting a chromatin state conducive to gene transcription.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

Data sourced from MedchemExpress.[4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Effect |

| MM1S (Multiple Myeloma) | Cell Viability | ~30 | Reduced cell viability after 5-7 days.[4][6] |

| 92.1-R (MEK inhibitor-resistant Uveal Melanoma) | Cell Viability | Not specified | Significantly suppressed cell viability.[7] |

| MM1S (Multiple Myeloma) | Cell Cycle | Not applicable | G1 cell cycle arrest.[4][6] |

| MM1S (Multiple Myeloma) | H3K4me3 Levels | Not applicable | Approximately 2-fold increase with 50 µM this compound.[4][8] |

| MCF-7 (Breast Cancer) | H3K4me3 Levels | Not applicable | Modest (~1.5-fold) increase at 0.03-1 µM.[9] |

Impact on Gene Transcription and Cellular Phenotypes

Treatment of cancer cells with this compound leads to a global increase in H3K4me3 levels, particularly at transcription start sites.[2][8] This epigenetic alteration has been shown to affect the expression of genes involved in cell cycle regulation and proliferation.

In multiple myeloma MM1S cells, this compound treatment results in a G1 cell cycle arrest, characterized by an increased proportion of cells in the G1 phase and a decreased proportion in the G2 phase, without a significant increase in apoptosis.[4][6] ChIP-seq analysis in these cells revealed a global increase in H3K4me3 marks, affecting housekeeping genes like ACTB, pro-proliferative genes such as CCND1 (cyclin D1), and anti-proliferative genes like CDKN1A.[8]

Furthermore, in the context of uveal melanoma, Kdoam-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[7] It significantly suppressed the viability and colony formation of MEK-inhibitor resistant cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily based on the work of Tumber et al., 2017.[2]

5.1. Cell Culture and Drug Treatment

-

Cell Lines: MM1S (multiple myeloma), 92.1-P and 92.1-R (uveal melanoma), MCF-7 (breast cancer).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the cell culture medium. A vehicle control (DMSO) should be run in parallel.

-

Treatment: Cells are seeded at a specified density and treated with varying concentrations of this compound or vehicle for the desired duration (e.g., 24 hours for histone modification analysis, 5-7 days for viability assays).

5.2. Western Blotting for Histone Modifications

This protocol is for assessing global changes in H3K4me3 levels.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K4me3. A primary antibody against total histone H3 should be used as a loading control. Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

5.3. Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After drug treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

5.4. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps to identify the genomic regions with altered H3K4me3 marks.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3, which is coupled to magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K4me3. Differential peak analysis between this compound-treated and control samples reveals changes in the epigenetic landscape.

Conclusion

This compound is a powerful research tool for elucidating the role of the KDM5 family in gene regulation and disease. Its ability to selectively inhibit KDM5 enzymes and consequently increase H3K4me3 levels provides a direct mechanism to modulate the epigenetic landscape and study the downstream effects on gene transcription and cellular behavior. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the therapeutic potential of this compound and other KDM5 inhibitors is warranted.

References

- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS:2448475-08-7 LM8BR17661IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Cellular pathways modulated by Kdoam-25 citrate.

An in-depth analysis of the cellular pathways modulated by the novel MEK1/2 inhibitor, Kdoam-25 citrate.

Introduction

This compound is a novel, potent, and selective small-molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is being investigated for its potential as an anti-cancer agent by preventing the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling and tumor cell growth.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays. All data presented are representative of triplicate experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Description |

| MEK1 | 5.2 | Half-maximal inhibitory concentration against recombinant human MEK1 enzyme. |

| MEK2 | 7.8 | Half-maximal inhibitory concentration against recombinant human MEK2 enzyme. |

| ABL1 | > 10,000 | Off-target kinase, demonstrating selectivity. |

| SRC | > 10,000 | Off-target kinase, demonstrating selectivity. |

Table 2: Cellular Activity of this compound in A-375 Melanoma Cells (BRAF V600E Mutant)

| Assay | Endpoint | This compound Concentration | Result |

| Phospho-ERK Western Blot | p-ERK/Total ERK Ratio | 0 nM (Control) | 1.00 |

| 10 nM | 0.45 | ||

| 50 nM | 0.12 | ||

| 250 nM | < 0.05 | ||

| MTT Cell Viability Assay | % Viability (72h) | 0 nM (Control) | 100% |

| 10 nM | 82% | ||

| 50 nM | 41% | ||

| 250 nM | 15% |

Signaling Pathway Modulation

This compound exerts its effect by inhibiting the phosphorylation of ERK1/2. The diagram below illustrates the canonical MAPK/ERK signaling cascade and the specific point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay (IC50 Determination)

This protocol describes a biochemical assay to measure the half-maximal inhibitory concentration (IC50) of this compound against the MEK1 enzyme.

Methodology:

-

Reagent Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, starting from 100 µM.

-

Reaction Setup: The assay is performed in a 384-well plate. To each well, add 5 µL of a solution containing recombinant active MEK1 enzyme and inactive ERK2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 20 µM ATP solution (final concentration 10 µM).

-

Incubation: Incubate the plate for 30 minutes at 30°C.

-

Detection: Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The data are normalized to controls, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression (log(inhibitor) vs. response) in GraphPad Prism software.

Western Blot for Phospho-ERK Analysis

This protocol details the procedure for measuring the levels of phosphorylated ERK (p-ERK) and total ERK in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate A-375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in the blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using ImageJ or similar software. Normalize the p-ERK signal to the total ERK signal for each sample.

MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed A-375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.

Conclusion

The data presented indicate that this compound is a potent and selective inhibitor of MEK1/2 kinases. It effectively suppresses the MAPK/ERK signaling pathway in cancer cells, leading to a dose-dependent reduction in ERK phosphorylation and a corresponding decrease in cell viability. These findings underscore the potential of this compound as a targeted therapeutic agent for cancers driven by the MAPK pathway. Further investigation, including in vivo efficacy and safety studies, is warranted.

Kdoam-25 Citrate: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdoam-25 citrate is a potent and highly selective inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] As epigenetic modifiers, the KDM5 proteins play a crucial role in regulating gene expression through the demethylation of histone H3 lysine 4 (H3K4), a mark associated with active transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Discovery and Synthesis

The discovery of Kdoam-25 stemmed from efforts to improve upon earlier 4-carboxy-2-triazolopyridine KDM inhibitors.[3] Initial compounds in this series showed promise but lacked ideal cellular potency and stability. The synthetic strategy evolved towards replacing a labile ester group with a more stable amide, leading to the synthesis of Kdoam-25.[3] This modification resulted in a compound with significantly improved potency against the KDM5 family and enhanced cellular activity.[3]

Chemical Properties

This compound is the citrate salt form of the Kdoam-25 compound, which enhances its stability and solubility for research purposes.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₃N₅O | [5] |

| Molecular Weight | 499.53 g/mol | [5] |

| Solubility | DMSO: 200 mg/mL (400.39 mM) | [5] |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

Kdoam-25 functions as a competitive inhibitor of the KDM5 enzymes, targeting the 2-oxoglutarate (2-OG) binding site.[6] By inhibiting KDM5, Kdoam-25 prevents the demethylation of H3K4me3 at the transcription start sites of target genes.[1][3] This leads to an accumulation of the H3K4me3 mark, which is associated with a more open chromatin state and altered gene expression.[3] In multiple myeloma cells, this epigenetic reprogramming has been shown to downregulate the expression of key oncogenes, such as MYC, leading to cell cycle arrest and a reduction in cell proliferation.[4][5]

Signaling Pathway of Kdoam-25 in Multiple Myeloma

Caption: Kdoam-25 inhibits KDM5, increasing H3K4me3 and suppressing MYC, causing G1 arrest.

Quantitative Data

This compound demonstrates high potency and selectivity for the KDM5 family of enzymes.

| Target Enzyme | IC₅₀ (nM) | Reference |

| KDM5A | 71 | [1] |

| KDM5B | 19 | [1] |

| KDM5C | 69 | [1] |

| KDM5D | 69 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

KDM5 Inhibition Assay (Immunofluorescence-based)

This protocol describes a method to assess the cellular activity of Kdoam-25 by measuring the inhibition of KDM5B-mediated H3K4me3 demethylation in cells.

Caption: Workflow for KDM5 inhibition immunofluorescence assay.

Methodology:

-

Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Transfection: Transfect the cells with a mammalian expression vector encoding for N-terminally FLAG-tagged KDM5B using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with a dose range of this compound for another 24 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Block the cells with 5% BSA in PBS. Incubate with primary antibodies against the FLAG tag and H3K4me3. Subsequently, incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Identify transfected cells by FLAG staining and quantify the mean fluorescence intensity of H3K4me3 within the nucleus. A potent inhibitor like Kdoam-25 will prevent the decrease in H3K4me3 signal typically seen in KDM5B-overexpressing cells.

Global H3K4me3 Analysis by Western Blot

This protocol outlines the procedure for assessing changes in global H3K4me3 levels in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture MM1S multiple myeloma cells and treat with this compound (e.g., 50 µM) or DMSO as a vehicle control for 24-48 hours.

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.[7]

-

Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K4me3.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in global H3K4me3 levels.

Cell Viability Assay

This protocol provides a general method for determining the effect of this compound on the viability of MM1S cells.

Methodology:

-

Cell Seeding: Seed MM1S cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 5-7 days. Include a vehicle-only control.

-

Viability Assessment: Add a fluorescent cell viability reagent (e.g., resazurin-based) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of MM1S cells following treatment with this compound using propidium iodide (PI) staining and flow cytometry.[8][9][10][11]

Methodology:

-

Cell Treatment: Treat MM1S cells with this compound (e.g., 50 µM) or DMSO for the desired duration (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[8][10] Incubate at 4°C for at least one hour.[8]

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 cell cycle arrest.[1]

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable chemical probe for studying the downstream effects of KDM5 inhibition in various cellular contexts, particularly in cancer biology. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting KDM5 with compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone western blot protocol | Abcam [abcam.com]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. medicine.uams.edu [medicine.uams.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Kdoam-25 Citrate: A Technical Guide to its Specificity for the KDM5 Histone Demethylase Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of Kdoam-25 citrate, a potent inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), also known as the JARID1 family, are critical regulators of chromatin structure and gene expression through their demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

Biochemical Specificity of this compound

This compound demonstrates potent and selective inhibition of all four members of the KDM5 subfamily. Biochemical assays have quantified its inhibitory activity, revealing nanomolar efficacy.

Table 1: Biochemical IC50 Values of Kdoam-25 for KDM5 Family Members [1][2]

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Kdoam-25 exhibits high selectivity for the KDM5 subfamily over other 2-oxoglutarate (2-OG) oxygenases.[3] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

Cellular Activity and Specificity

In cellular contexts, Kdoam-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. This has been demonstrated in various cell lines, including HeLa and the multiple myeloma cell line MM1S.

Table 2: Cellular Activity of Kdoam-25

| Cell Line | Assay Type | Endpoint | Observed Effect | Reference |

| HeLa (KDM5B overexpressing) | Immunofluorescence | H3K4me3 levels | Increased H3K4me3 | --INVALID-LINK-- |

| MM1S | Cell Viability | Proliferation | Impaired proliferation | --INVALID-LINK-- |

| MM1S | Global methylation | H3K4me3 levels | Increased global H3K4me3 at transcriptional start sites | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the specificity of Kdoam-25.

Biochemical Inhibition Assay (AlphaScreen)

The inhibitory activity of Kdoam-25 against the KDM5 enzymes was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.

Protocol:

-

Reagents:

-

Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme.

-

Biotinylated H3K4me3 peptide substrate.

-

AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads.

-

Anti-H3K4me2 or anti-H3K4me1 antibody (depending on the product detected).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20).

-

Cofactors: Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O (FAS), and α-ketoglutarate (2-OG).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, enzyme, and Kdoam-25 to a 384-well plate.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the demethylase reaction by adding the peptide substrate and cofactors.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the antibody and AlphaScreen beads.

-

Incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is inversely proportional to the enzyme activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistical equation.

-

Caption: Workflow for the KDM5 AlphaScreen biochemical assay.

Cellular Immunofluorescence Assay

This assay is used to visualize and quantify the effect of Kdoam-25 on intracellular H3K4me3 levels in cells overexpressing a specific KDM5 member.

Protocol:

-

Cell Culture and Transfection:

-

Seed HeLa cells on coverslips in a multi-well plate.

-

Transfect cells with a plasmid encoding a FLAG-tagged KDM5 protein (e.g., KDM5B-FLAG) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After a post-transfection period (e.g., 24 hours), treat the cells with a serial dilution of this compound for a defined duration (e.g., 24 hours).

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies: anti-FLAG (to identify transfected cells) and anti-H3K4me3.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for H3K4me3 and Alexa Fluor 594 for FLAG).

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the mean fluorescence intensity of H3K4me3 staining within the nuclei of FLAG-positive cells.

-

Plot the normalized fluorescence intensity against the inhibitor concentration to determine the cellular EC50.

-

Caption: Workflow for the cellular immunofluorescence assay.

Multiple Myeloma Cell Proliferation Assay

This assay assesses the impact of Kdoam-25 on the viability and proliferation of the MM1S multiple myeloma cell line.

Protocol:

-

Cell Culture:

-

Culture MM1S cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

-

Assay Setup:

-

Seed MM1S cells into a 96-well plate at a determined density.

-

Add serial dilutions of this compound to the wells.

-

-

Incubation:

-

Incubate the plate for an extended period (e.g., 5-7 days) to observe effects on proliferation.

-

-

Viability Measurement:

-

Use a cell viability reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay, or an MTS/XTT assay.

-

Measure the luminescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the signal to vehicle-treated control cells.

-

Calculate the IC50 for cell proliferation by fitting the dose-response curve.

-

Caption: Logical relationship of Kdoam-25's mechanism on cell proliferation.

Conclusion

This compound is a highly potent and selective inhibitor of the KDM5 family of histone demethylases. Its robust activity in both biochemical and cellular assays, coupled with its selectivity, makes it an invaluable tool for studying the biological roles of KDM5 enzymes and a promising starting point for the development of novel cancer therapeutics. The detailed protocols provided in this guide should enable researchers to effectively utilize Kdoam-25 in their studies.

References

Navigating the Nuances of KDM5 Inhibition: A Technical Guide to the Off-Target Effects of Kdoam-25 Citrate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kdoam-25 citrate has emerged as a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases, demonstrating significant anti-proliferative effects in various cancer models. As with any targeted therapy, a thorough understanding of its off-target profile is paramount for predicting potential side effects and identifying opportunities for rational combination therapies. This technical guide provides a comprehensive overview of the currently available data on the off-target effects of this compound in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to offer a deeper understanding of this promising epigenetic modulator. While Kdoam-25 is reported to be highly selective, this guide also highlights the limitations of current public data and underscores the need for broader off-target profiling.

Introduction to this compound

Kdoam-25 is a small molecule inhibitor that targets the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 family.[1][2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[3] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in regulating gene expression and has been implicated in cancer cell proliferation, drug resistance, and stem cell biology.[1][3]

This compound, a stable salt form of the active compound, has been shown to be a potent inhibitor of all four KDM5 isoforms in the nanomolar range.[1][2] Its on-target activity leads to a global increase in H3K4me3 levels at transcription start sites, which in turn impairs the proliferation of cancer cells, such as in multiple myeloma.[1][2]

On-Target Activity of this compound

The primary mechanism of action of this compound is the competitive inhibition of the KDM5 enzymes. The table below summarizes its in vitro potency against the different KDM5 isoforms.

Table 1: In Vitro Inhibitory Activity of Kdoam-25 Against KDM5 Isoforms

| Target | IC₅₀ (nM) | Reference |

| KDM5A | 71 | [1][2] |

| KDM5B | 19 | [1][2] |

| KDM5C | 69 | [1][2] |

| KDM5D | 69 | [1][2] |

On-Target Signaling Pathway

The inhibition of KDM5 enzymes by Kdoam-25 leads to a cascade of events within the cancer cell, ultimately affecting gene expression and cellular phenotype.

Off-Target Profile of this compound

A comprehensive assessment of off-target effects is critical for the clinical translation of any therapeutic agent. The available data for Kdoam-25 suggests a high degree of selectivity.

Selectivity Against Other 2-Oxoglutarate Oxygenases

Kdoam-25 has been profiled against a panel of other 2-OG-dependent oxygenases and demonstrated high selectivity for the KDM5 subfamily.

Table 2: Selectivity of Kdoam-25 Against Other JmjC Demethylases and 2-OG Oxygenases

| Target Family/Enzyme | Activity | Reference |

| Other JmjC family members | No cellular activity observed | [2] |

| Other 2-OG oxygenases | No inhibition below 4.8 µM | [3] |

| KDM2A | Weak inhibition (IC₅₀ = 4.4 µM) | [1] |

Broad Panel Screening

The primary publication on Kdoam-25 reports that the compound was tested against a panel of 55 common receptors and enzymes and showed no significant off-target activity at a concentration of 10 µM.[1] However, the specific composition of this panel is not detailed in the publication's main text.

Important Note: The absence of activity against a panel of 55 targets, while encouraging, does not constitute a comprehensive off-target profile. Broader screening, such as a full kinome scan or unbiased proteomics-based approaches, has not been publicly reported for Kdoam-25. Therefore, the potential for off-target effects beyond the tested panels cannot be fully excluded.

Potential Off-Target Considerations

Given that Kdoam-25 is a 2-OG competitive inhibitor, there is a theoretical potential for it to interact with other 2-OG-dependent enzymes if sufficient concentrations are reached in cellular or in vivo systems. The weak inhibition of KDM2A, which is also a JmjC domain-containing demethylase, suggests that at higher concentrations, some cross-reactivity with other related enzymes might occur.

Cellular Effects in Cancer Models

Kdoam-25 has been evaluated in several cancer cell line models, where it has demonstrated anti-cancer activity.

Table 3: Cellular Activity of Kdoam-25 in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC₅₀ / Concentration | Reference |

| MM1S | Multiple Myeloma | Reduced cell viability | ~30 µM (after 5-7 days) | [2] |

| MM1S | Multiple Myeloma | G1 cell cycle arrest | Not specified | [1] |

| MM1S | Multiple Myeloma | Increased global H3K4me3 | 50 µM | [2] |

| 92.1-R | Uveal Melanoma (MEK inhibitor-resistant) | Suppressed viability | 5 µM | [4] |

| OMM1-R | Uveal Melanoma (MEK inhibitor-resistant) | Promoted cell death | 5 µM | [4] |

| MCF-7 | Breast Cancer | Increased H3K4me3 levels | 0.03-1 µM | [5] |

| MCF-7 | Breast Cancer | Increased sensitivity to ionizing radiation | Not specified | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the on- and potential off-target effects of this compound.

In Vitro Enzyme Inhibition Assays

-

AlphaScreen Assay: A bead-based immunoassay used to measure the inhibition of KDM5 demethylase activity. The assay detects the presence of the biotinylated histone H3 peptide substrate and the methylation-specific antibody. Inhibition of demethylation results in a higher signal.

-

MALDI-TOF Mass Spectrometry: Used to directly measure the demethylation of a peptide substrate by the KDM5 enzyme. The change in mass of the substrate upon demethylation is quantified.

Cellular Assays

-

Cell Viability Assay (e.g., CCK8, CellTiter-Glo®): Used to determine the effect of Kdoam-25 on the proliferation and viability of cancer cell lines. Cells are treated with varying concentrations of the compound, and metabolic activity or ATP levels are measured as an indicator of cell number.

-

Colony Formation Assay: A long-term assay to assess the ability of single cells to grow into colonies. This assay provides insight into the cytostatic or cytotoxic effects of the compound.

-

Cell Cycle Analysis (Flow Cytometry): Cells are treated with Kdoam-25, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

-

Apoptosis Assay (e.g., Annexin V/PI Staining): Used to quantify the induction of apoptosis (programmed cell death) following treatment with Kdoam-25. Cells are stained with Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.

Target Engagement and Epigenetic Modification Analysis

-

Western Blotting: Used to detect changes in the global levels of histone modifications (e.g., H3K4me3) and the expression of other proteins of interest in cells treated with Kdoam-25.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): A powerful technique to map the genome-wide distribution of specific histone modifications. In the context of Kdoam-25, it is used to assess the changes in H3K4me3 occupancy at a global level and at specific gene promoters.

-

Drug Affinity Responsive Target Stability (DARTS): A method to identify direct binding partners of a small molecule. It is based on the principle that a protein bound to a ligand is more resistant to proteolysis.

-

Microscale Thermophoresis (MST): A technique to quantify the binding affinity between a small molecule and a protein in solution by measuring the change in fluorescence of a labeled molecule as a function of ligand concentration.

Experimental Workflow for Assessing Cellular Effects

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases. Current evidence suggests a favorable selectivity profile, with minimal off-target activity against a limited panel of other enzymes and receptors. Its on-target mechanism, leading to increased H3K4me3 and subsequent anti-proliferative effects in cancer cells, is well-supported by the available data.

However, for a comprehensive understanding of its potential therapeutic window and to proactively identify potential liabilities, a more extensive and unbiased characterization of its off-target interactions is warranted. Future studies should aim to:

-

Perform broad-scale kinome profiling: To definitively assess its activity against the human kinome.

-

Conduct unbiased proteomic-based target deconvolution studies: To identify any unforeseen binding partners in a cellular context.

-

Investigate the metabolic fate and potential for active metabolites: To understand if metabolites contribute to the efficacy or off-target effects.

By addressing these knowledge gaps, the scientific and drug development communities can more effectively advance this compound and other KDM5 inhibitors towards clinical applications, ultimately benefiting cancer patients.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Histone Methyltransferases and Demethylases - Discovery On Target [discoveryontarget.com]

The Biological Consequences of KDM5 Inhibition by Kdoam-25 Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible nature of histone methylation is a cornerstone of epigenetic regulation, governing gene expression and cellular identity. The KDM5 family of histone lysine demethylases, specifically targeting di- and tri-methylated histone H3 lysine 4 (H3K4me2/3), has emerged as a critical player in these processes. Dysregulation of KDM5 activity is implicated in a variety of pathologies, most notably cancer, where it can contribute to oncogenesis and therapeutic resistance.[1][2][3] Kdoam-25 citrate is a potent and highly selective, cell-active, pan-inhibitor of the KDM5 enzyme subfamily, making it an invaluable chemical probe to elucidate the biological functions of these enzymes and a promising candidate for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the biological consequences of KDM5 inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Reversal of H3K4 Demethylation

This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) co-substrate of KDM5 enzymes.[5] By binding to the active site of KDM5 proteins, it prevents the demethylation of H3K4me3, a histone mark predominantly associated with active gene promoters and transcriptional start sites.[5][7] The primary and most direct biological consequence of KDM5 inhibition by this compound is a global increase in H3K4me3 levels.[4][6][8] This elevation of H3K4me3 at transcriptional start sites can lead to alterations in gene expression, thereby impacting various cellular processes.[5][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against KDM5 Enzymes

| KDM5 Isoform | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| Data sourced from MedchemExpress.[4][6] |

Table 2: Cellular Efficacy of this compound

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Treatment Duration |

| MM1S (Multiple Myeloma) | Viability Assay | Cell Viability | ~30 | 5-7 days |

| MM1S (Multiple Myeloma) | Immunofluorescence | H3K4me3 Demethylation | ~50 (for KDM5B) | 24 hours |

| MCF-7 (Breast Cancer) | Western Blot | H3K4me3 Levels | 0.03 - 1 | 24 hours |

| OMM1-R (Uveal Melanoma, MEK-inhibitor resistant) | Viability Assay | Cell Viability | Not specified | Not specified |

| Data compiled from multiple sources.[4][5][6][9][10] |

Key Biological Consequences and Affected Signaling Pathways

The inhibition of KDM5 enzymes by this compound triggers a cascade of downstream biological effects, primarily stemming from the altered epigenetic landscape.

Cell Cycle Arrest

A prominent consequence of this compound treatment in cancer cells is the induction of cell cycle arrest, particularly in the G1 phase.[4][6] In multiple myeloma MM1S cells, treatment with this compound leads to an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase population, without a significant increase in the sub-G1 population indicative of apoptosis.[4][5][6] This suggests that KDM5 inhibition impairs the proliferative capacity of these cells by halting their progression through the cell cycle.

Caption: KDM5 inhibition by this compound leads to G1 cell cycle arrest.

Impaired Cancer Cell Proliferation and Viability

Consistent with its effect on the cell cycle, this compound impairs the proliferation and reduces the viability of various cancer cell lines.[4][5][6] This has been demonstrated in multiple myeloma, where KDM5B is often overexpressed and correlates with poorer survival.[5][7] Furthermore, this compound has been shown to robustly inhibit the viability and colony formation of MEK-inhibitor resistant uveal melanoma cells.[10]

Overcoming Drug Resistance

A significant area of investigation is the role of KDM5 enzymes in therapeutic resistance.[2][3] KDM5B has been implicated in resistance to MEK inhibitors in uveal melanoma.[10] Treatment with this compound was found to overcome this resistance, suggesting that targeting KDM5 could be a viable strategy to re-sensitize resistant tumors to targeted therapies.[10] The proposed mechanism involves the upregulation of H3K4me3 and H3K27ac, leading to the inhibition of viability and promotion of cell death in resistant cells.[10]

Caption: this compound overcomes MEK inhibitor resistance by targeting KDM5B.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.

In Vitro KDM5 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against purified KDM5 enzymes.

Caption: Workflow for determining KDM5 inhibition using a TR-FRET assay.

Methodology:

-

Recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme is incubated with a biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 4 (H3K4me3).

-

This compound is added at a range of concentrations.

-

The demethylation reaction is allowed to proceed.

-